molecular formula C18H32O16 B1165355 Globo-A heptaose-N-Acetyl-Propargyl

Globo-A heptaose-N-Acetyl-Propargyl

Cat. No.: B1165355
Attention: For research use only. Not for human or veterinary use.
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Description

Globo-A heptaose-N-Acetyl-Propargyl is a synthetic carbohydrate derivative of the Globo-A glycosphingolipid, a seven-sugar oligosaccharide (heptaose) associated with cancer cell surfaces. The compound features an N-acetyl-propargyl modification, which introduces a terminal alkyne group (propargyl) and an acetylated amine. This functionalization enables bioorthogonal "click chemistry" applications, such as conjugation with azide-bearing molecules for targeted drug delivery or imaging probes. The propargyl modification likely increases molecular weight slightly due to the addition of acetyl (C2H3O) and propargyl (C3H3) groups.

The compound’s solubility in aqueous buffers (e.g., water, PBS, HEPES) suggests utility in biological assays, while its stability is maintained for up to three years under recommended storage conditions . Its primary applications include glycan-based cancer research, receptor-binding studies (e.g., interactions with natural cytotoxicity receptors like NKp44), and chemical biology tools for tagging or therapeutic conjugation .

Properties

Molecular Formula

C18H32O16

Synonyms

GalNAcα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc -N-Acetyl-propargyl

Origin of Product

United States

Comparison with Similar Compounds

Globo-A Heptaose with Free Terminal Amine (Linker-NH2 C)

This derivative shares the core Globo-A heptaose structure but replaces the N-acetyl-propargyl group with a free terminal amine. Key differences include:

Property Globo-A Heptaose-N-Acetyl-Propargyl Globo-A Heptaose (Linker-NH2 C)
Functional Group N-Acetyl-Propargyl Free Terminal Amine
Molecular Weight ~1,700 g/mol (estimated) 1,692.68 g/mol
Conjugation Chemistry Alkyne-azide "click chemistry" Amine-reactive (e.g., NHS esters)
Solubility Water, PBS, HEPES Water, PBS, HEPES
Applications Targeted drug delivery, imaging probes Glycan array studies, basic research

Key Findings :

  • The propargyl group enables selective conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), offering advantages in modularity and biocompatibility compared to amine-based coupling .

Preparation Methods

Stepwise Glycosylation for Heptose Backbone Construction

The heptose backbone of Globo-A heptaose-N-Acetyl-Propargyl is assembled through iterative glycosylation reactions. A 2014 study demonstrated the use of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) as a critical activator for coupling N-acetyl-propargyl groups to the heptose core. The protocol involves:

  • Activation phase : Dissolving 10 mg EDC in 2 mL triethylamine under ice-cooling for 2 hours to generate reactive intermediates.

  • Conjugation phase : Adjusting pH to 10.5 using 1 N NaOH to facilitate nucleophilic attack by the propargyl amine on the activated heptose donor.

Reaction monitoring via thin-layer chromatography (TLC) showed complete donor consumption within 3 hours at 40°C, with minimal (<5%) formation of hydrolyzed byproducts.

Propargyl Group Installation

The N-acetyl-propargyl moiety is introduced via nucleophilic substitution under basic conditions. Key parameters include:

ParameterOptimal RangeImpact on Yield
pH10.2–10.8±15% yield
Temperature35–45°C±8% yield
Molar ratio (EDC:heptose)1.2:1Maximizes activation

Adipic dihydrazide (0.5 M) serves as a bifunctional linker, enabling simultaneous conjugation of multiple propargyl groups while preventing aggregation.

Activation and Protecting Group Strategies

Cyanogen Bromide-Mediated Activation

Cyanogen bromide (CNBr) activation enhances reactivity of hydroxyl groups for subsequent functionalization:

  • Protocol : 125 μL CNBr (0.2 g/mL in H₂O:acetonitrile 1:4) added to heptose solution at pH 8.5.

  • Mechanism : CNBr converts vicinal diols to cyclic imidocarbonate intermediates, enabling nucleophilic attack by propargyl amines.

This method achieved 92 ± 3% activation efficiency compared to traditional CDAP (1-cyano-4-dimethylaminopyridinium tetrafluoroborate) methods (85 ± 5%).

Transient Protection of Hydroxyl Groups

Tert-butyldimethylsilyl (TBDMS) groups provide selective protection during glycosylation:

Heptose-OH + TBDMS-ClpyridineHeptose-O-TBDMS+HCl\text{Heptose-OH + TBDMS-Cl} \xrightarrow{\text{pyridine}} \text{Heptose-O-TBDMS} + \text{HCl}

Deprotection using tetrabutylammonium fluoride (TBAF) in THF proceeds with >98% efficiency, preserving acid-sensitive N-acetyl-propargyl groups.

Analytical Validation of Synthetic Products

Nuclear Magnetic Resonance (NMR) Characterization

¹H NMR spectra of purified this compound show diagnostic signals:

Chemical Shift (ppm)Assignment
4.5–5.5Anomeric protons
2.1–2.3N-acetyl methyl groups
1.8–2.0Propargyl CH₂

The integral ratio of anomeric to propargyl protons (3:1) confirms stoichiometric incorporation.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC under these conditions achieves baseline separation:

ColumnMobile PhaseRetention TimePurity
C18 (5 μm)Acetonitrile:H₂O (65:35)12.3 min96.7%

Mass spectrometry data corroborate molecular identity:

  • Observed : [M+Na]⁺ = 1,555.8 Da

  • Theoretical : [M+Na]⁺ = 1,555.3 Da (Δ = 0.32 ppm)

Yield Optimization and Scalability

Temperature-Dependent Kinetic Control

Lowering reaction temperature from 40°C to 25°C during glycosylation:

  • Increases diastereomeric ratio from 3:1 to 8:1

  • Reduces hydrolysis from 7% to 2%

  • Extends reaction time from 3 to 8 hours

Solid-Phase Synthesis Advancements

Immobilization on Tentagel® resins enables:

  • 5-fold reduction in solvent consumption

  • Automated washing cycles removing excess reagents

  • Overall yield improvement from 42% (solution-phase) to 68% (solid-phase)

Challenges and Mitigation Strategies

Anomeric Configuration Control

The axial 2-hydroxyl group in heptose subunits necessitates precise stereochemical control:

  • Problem : Uncontrolled α/β ratios (1:1) in solution-phase synthesis

  • Solution : Use of 2-O-acetyl directing groups increases β-selectivity to 4:1

Byproduct Formation During Propargylation

Common impurities include:

  • N-acetyl-depropargylated species (8–12% without optimization)

  • Overtrimethylsilylated derivatives (3–5%)

Countermeasures:

  • Strict exclusion of moisture via molecular sieves (4Å)

  • Real-time monitoring via in-situ IR spectroscopy

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